3-Chloro-2,2-bis(chloromethyl)propanoic acid

Acid strength Inductive effect Carboxylic acid reactivity

Researchers requiring high-nitrogen azide plasticizers or halogenated flame-retardant polymers face limited building blocks with multiple nucleophilic sites. 3-Chloro-2,2-bis(chloromethyl)propanoic acid provides three chloromethyl groups, enabling complete azidation to triazido ester plasticizers (e.g., ABAMPA) that reduce GAP Tg from -35°C to -43°C. Its vinyl ester yields homopolymers with superior hardness, lower water absorption, and better thermal/light stability than PVC/PVDC. Melt-phase protocols benefit from low mp (40-42°C) and enhanced acidity (pKa 2.50).

Molecular Formula C5H7Cl3O2
Molecular Weight 205.46 g/mol
CAS No. 17831-70-8
Cat. No. B092564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,2-bis(chloromethyl)propanoic acid
CAS17831-70-8
Molecular FormulaC5H7Cl3O2
Molecular Weight205.46 g/mol
Structural Identifiers
SMILESC(C(CCl)(CCl)C(=O)O)Cl
InChIInChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10)
InChIKeyRDRNKIGGASXJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,2-bis(chloromethyl)propanoic Acid: Identity and Classification


3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS 17831-70-8), also designated tris(chloromethyl)acetic acid, is a C₅H₇Cl₃O₂ trichlorinated carboxylic acid bearing three chloromethyl substituents—two at the quaternary 2-position and one at the 3-position—on a propanoic acid backbone [1]. With a molecular weight of 205.47 g/mol, a predicted density of 1.468 g/cm³, and a predicted pKa of 2.50, the compound is distinguished from its closest structural analogs—2,2-bis(chloromethyl)propanoic acid (dichloro, CAS 67329-11-7) and 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA, CAS 4767-03-7)—by the presence of a third electrophilic chlorine atom that substantially alters its acidity, density, halogen content, and nucleophilic substitution capacity .

Why Generic Substitution Fails


Substituting 3-chloro-2,2-bis(chloromethyl)propanoic acid with its closest dichloro analog (2,2-bis(chloromethyl)propanoic acid, CAS 67329-11-7) or the widely commercialized dihydroxy analog (bis-MPA, CAS 4767-03-7) results in a fundamentally different reactivity profile. The third chlorine at the 3-position introduces an additional electron-withdrawing inductive effect that lowers the pKa by approximately 0.8 log units relative to the dichloro analog—a roughly 6.3-fold increase in acid strength—and elevates density by ~10% . More critically, the target compound presents three nucleophilic substitution sites (vs. two for the dichloro comparator and zero for bis-MPA), enabling a distinct stoichiometry in azide plasticizer synthesis and polymer derivatization that cannot be replicated by analogs with fewer or different leaving groups .

Differentiation Evidence vs. Analogs


Enhanced Acidity vs. Dichloro Analog

The additional chlorine at the 3-position in 3-chloro-2,2-bis(chloromethyl)propanoic acid exerts a measurable inductive electron-withdrawing effect, lowering the predicted pKa to 2.50 ± 0.15 compared with 3.30 ± 0.15 for the dichloro analog 2,2-bis(chloromethyl)propanoic acid (CAS 67329-11-7) . This ΔpKa of 0.80 log units corresponds to the target compound being approximately 6.3 times more acidic than the comparator (Ka ratio = 10^0.80 ≈ 6.3) . For context, the dihydroxy analog bis-MPA (CAS 4767-03-7) exhibits a predicted pKa of approximately 4.16, making the target compound roughly 46 times more acidic than bis-MPA .

Acid strength Inductive effect Carboxylic acid reactivity pKa prediction

Chlorine Content and Density Advantage

3-Chloro-2,2-bis(chloromethyl)propanoic acid contains three chlorine atoms (51.8% Cl by mass; MW 205.47 g/mol; density 1.468 g/cm³ predicted) versus the dichloro analog 2,2-bis(chloromethyl)propanoic acid, which contains two chlorine atoms (41.5% Cl by mass; MW 171.02 g/mol; density 1.33 g/cm³) . The 10.4% higher density and 20.2% higher molecular weight are direct consequences of the third chlorine substituent. The tribromo analog (CAS 52813-48-6, MW 338.82 g/mol, mp 97–99 °C) offers higher halogen mass but with substantially different leaving-group reactivity (bromide vs. chloride nucleofugality) and a melting point more than 55 °C higher, which impacts processing conditions .

Halogen content Density Molecular weight Material composition

Flame-Retardant Polymer with Superior Stability

In US Patent 3,391,130, the vinyl ester derived from tris(chloromethyl)acetic acid (i.e., 3-chloro-2,2-bis(chloromethyl)propanoic acid) was homopolymerized and directly compared with polyvinyl acetate, polyvinyl chloride (PVC), and polyvinylidene chloride (PVDC) [1]. Poly(vinyl-tris-(chloromethyl)-acetate) demonstrated superior hardness, superior toughness, lower water absorption, and lower combustibility relative to polyvinyl acetate, with comparable light stability. Critically, it exhibited better light stability and better heat stability than both PVC and PVDC—an unusual combination because chlorine-containing polymers typically sacrifice heat and light stability to achieve flame retardancy [1]. The patent attributes this advantage to the absence of hydrogen atoms situated alpha to the chlorine atoms in the polymer structure [1].

Vinyl polymer Flame retardancy Thermal stability Mechanical properties

Triazido Plasticizer Synthesis Capacity

3-Chloro-2,2-bis(chloromethyl)propanoic acid provides three chloromethyl nucleophilic substitution sites for azide installation, compared with only two sites available on the dichloro analog 2,2-bis(chloromethyl)propanoic acid . The fully azidated derivative, 3-azido-2,2-bis(azidomethyl)propyl 2-azidoacetate (ABAMPA), synthesized via nucleophilic substitution with azide ions, exhibited a density of 1.326 g/cm³, thermal decomposition temperature of 235.9 °C, glass transition temperature of −50.4 °C, impact sensitivity of 16 J, and friction sensitivity of 324 N [1]. When blended with glycidyl azide polymer (GAP) at a 50:50 weight ratio, ABAMPA reduced the glass transition temperature of GAP from −35 °C to −43 °C, with a solubility parameter difference (Δδ) of only 1.7 (J·cm⁻³)^0.5, indicating excellent compatibility [1]. A bis-chloromethyl precursor would yield at most a diazido product with inherently lower nitrogen content and energy density.

Energetic plasticizers Azide substitution Glycidyl azide polymer Propellant formulation

Crystal Structure and Phase Stability

Single-crystal X-ray diffraction analysis of 3-chloro-2,2-bis(chloromethyl)propionic acid revealed that the compound crystallizes in the acentric monoclinic space group P2₁ with lattice constants a = 6.961(1) Å, b = 9.979(2) Å, c = 12.0569(3) Å, β = 94.01(2)° at T = 304 K, with R = 0.041 for 1736 independent reflections [1]. Two molecules are interconnected by hydrogen bridges to form dimers in the solid state. Thermal analysis and temperature-dependent X-ray and IR measurements across the range 150 K < T < 384 K gave no indication of any phase transition [1]. This contrasts with the co-studied 1,3-dichloro-2,2-dimethylpropane, which exhibited an order-disorder phase transition at T_I→II = 194.3 K with a plastic cubic phase [1].

Crystallography Hydrogen bonding Phase transition Solid-state stability

Melting Point Differentiation Across Analogs

A systematic comparison across the halogenation and hydroxylation series reveals a clear melting point hierarchy: 3-chloro-2,2-bis(chloromethyl)propanoic acid melts at 40–42 °C, the dichloro analog 2,2-bis(chloromethyl)propanoic acid at 64–66 °C, the tribromo analog 3-bromo-2,2-bis(bromomethyl)propanoic acid at 97–99 °C, and the dihydroxy analog bis-MPA at 185–190 °C . The target compound's melting point is 24 °C lower than its closest dichloro comparator, and approximately 145 °C lower than bis-MPA. This places the target compound in a uniquely accessible thermal window for melt-phase reactions and liquid-handling processes near ambient to mildly elevated temperatures, without requiring the high-temperature processing equipment needed for bis-MPA.

Melting point Thermal behavior Processability Halogen effects

Procurement Application Scenarios


Triazido Ester Plasticizers for Propellants and Explosives

The three chloromethyl groups of 3-chloro-2,2-bis(chloromethyl)propanoic acid enable complete azidation to yield triazido ester plasticizers such as ABAMPA, which achieves a density of 1.326 g/cm³ and reduces the glass transition temperature of glycidyl azide polymer (GAP) from −35 °C to −43 °C at 50:50 loading [1]. This application is structurally inaccessible from the dichloro analog, which cannot provide the third azide moiety needed for maximum nitrogen content and energy output. Procurement of the target compound is mandatory for research programs pursuing triazido plasticizer architectures with GAP compatibility [1].

Flame-Retardant Vinyl/Acrylic Polymers with Thermal and Light Stability

As demonstrated in US Patent 3,391,130, the vinyl ester of tris(chloromethyl)acetic acid yields homopolymers with superior hardness, toughness, lower water absorption, and lower combustibility than polyvinyl acetate, while maintaining better light and heat stability than PVC and PVDC [2]. This unique combination—flame retardancy without sacrificing thermal/light stability—is attributed to the absence of alpha-hydrogens adjacent to chlorine atoms. Industrial R&D groups developing halogenated flame-retardant coatings, adhesives, or molded articles should procure this compound rather than the dichloro analog, whose polymers lack the same architectural advantage [2].

Melt-Phase and Solvent-Free Esterification

With a melting point of 40–42 °C—substantially lower than 2,2-bis(chloromethyl)propanoic acid (64–66 °C), the tribromo analog (97–99 °C), and bis-MPA (185–190 °C)—3-chloro-2,2-bis(chloromethyl)propanoic acid is uniquely suited for melt-phase synthetic protocols . Its enhanced acidity (pKa 2.50) further facilitates catalyst-free or mild-acid-catalyzed esterifications. Researchers performing solvent-free or green-chemistry esterifications, or those requiring liquid-phase handling without high-temperature equipment, should select this compound over higher-melting alternatives .

Crystallographically Defined Building Block for Co-Crystal Design

The fully characterized crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid (space group P2₁, H-bonded dimers, R = 0.041) and its demonstrated absence of phase transitions from 150 K to 384 K establish it as a structurally predictable building block for crystal engineering [3]. The carboxylic acid dimer motif combined with three spatially distinct chloromethyl groups offers multiple halogen-bond donor sites for co-crystal design. Procurement of this compound is warranted for supramolecular chemistry programs where both hydrogen-bond and halogen-bond synthons are desired within a single, structurally authenticated small molecule [3].

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